molecular formula C39H40F2N2O6 B13433167 Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F CAS No. 2105932-71-4

Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F

Cat. No.: B13433167
CAS No.: 2105932-71-4
M. Wt: 670.7 g/mol
InChI Key: VKTXNNYQYBNOJB-IKFSTVPESA-N
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Description

Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3’-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F is a complex organic compound. It is often studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the benzodioxole and piperidine intermediates. These intermediates are then coupled through a series of reactions, including methylenation and fluorination, under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would require stringent control of reaction conditions to maintain purity and yield. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Paroxetine.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

    Industry: Used in the quality control processes of pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of this compound, particularly as an impurity, involves its interaction with the molecular targets of Paroxetine. It may bind to serotonin transporters, affecting the reuptake of serotonin and potentially altering the therapeutic effects of Paroxetine.

Comparison with Similar Compounds

Similar Compounds

    Paroxetine: The parent compound, an SSRI used in the treatment of depression and anxiety.

    Fluoxetine: Another SSRI with a similar mechanism of action.

    Sertraline: A related SSRI with different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific structure and role as an impurity in Paroxetine synthesis. Its presence can affect the purity and efficacy of the final pharmaceutical product, making its study crucial for quality control.

Properties

CAS No.

2105932-71-4

Molecular Formula

C39H40F2N2O6

Molecular Weight

670.7 g/mol

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine

InChI

InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2/t28-,29-,32-,33-/m0/s1

InChI Key

VKTXNNYQYBNOJB-IKFSTVPESA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OC[C@@H]7CNCC[C@H]7C8=CC=C(C=C8)F)OCO6)OCO4

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4

Origin of Product

United States

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